molecular formula C16H24N2O8S B5083816 1-[(2,3-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid

1-[(2,3-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid

Cat. No.: B5083816
M. Wt: 404.4 g/mol
InChI Key: QAIAIHWGLXUMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a methylsulfonyl group, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 2,3-Dimethoxyphenylmethyl Group: The piperazine ring is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydride to introduce the 2,3-dimethoxyphenylmethyl group.

    Introduction of the Methylsulfonyl Group: The resulting compound is further reacted with methylsulfonyl chloride in the presence of a base like triethylamine to attach the methylsulfonyl group.

    Combination with Oxalic Acid: Finally, the compound is combined with oxalic acid to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-[(2,3-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the specific conditions employed.

Scientific Research Applications

1-[(2,3-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

1-[(2,3-Dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound also contains a dimethoxyphenyl group but differs in its overall structure and functional groups.

    3,4-Dimethoxyphenylacetic acid: This compound shares the dimethoxyphenyl moiety but lacks the piperazine and sulfonyl groups.

    4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds have different core structures but may exhibit similar biological activities due to the presence of sulfonyl groups.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-methylsulfonylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S.C2H2O4/c1-19-13-6-4-5-12(14(13)20-2)11-15-7-9-16(10-8-15)21(3,17)18;3-1(4)2(5)6/h4-6H,7-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIAIHWGLXUMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.